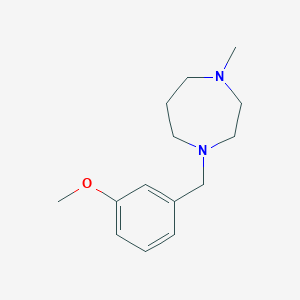
4-oxo-4-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 4-oxo-4-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)butanoic acid often involves complex reactions that form the backbone of the molecule. For instance, the synthesis of related 4-oxo-4-(pyridin-ylamino)butanoic acids typically employs reactions that ensure the introduction of the pyridinyl group into the molecule, forming a critical part of its structure (Uguen et al., 2021). These methods often leverage microwave-assisted aldol-condensation, highlighting the significance of modern synthetic techniques in obtaining high yields and selectivity.
Molecular Structure Analysis
The molecular structure of 4-oxo-4-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)butanoic acid and its analogs has been extensively studied through crystallography and spectroscopy. Investigations into similar compounds reveal complex interactions such as hydrogen bonding and π-π interactions that contribute to their stability and reactivity. For example, studies on N-(aryl)-succinamic acids, which share structural similarities, indicate the presence of intricate hydrogen bonding networks leading to one-dimensional architecture (Prakash Shet M et al., 2018). Such insights are crucial for understanding the chemical behavior of these compounds.
Chemical Reactions and Properties
The chemical reactions involving 4-oxo-4-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)butanoic acid or its analogs are indicative of their reactivity and potential applications. These compounds are often involved in condensation reactions, where they can act as precursors for the synthesis of more complex molecules. The oxidative condensation of benzylamines and aromatic ketones, for example, has been facilitated by related catalysts, leading to the formation of trisubstituted pyridines (Chun-ping Dong et al., 2019), showcasing the versatility of these compounds in synthetic organic chemistry.
Physical Properties Analysis
The physical properties of 4-oxo-4-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)butanoic acid, such as solubility, melting point, and crystalline structure, are essential for its application and handling. While specific data for this compound might not be readily available, analogs have been characterized by their crystalline forms, demonstrating diverse supramolecular structures influenced by hydrogen bonding and molecular interactions (S. Naveen et al., 2016). Understanding these properties is crucial for designing compounds with desired solubility and stability profiles.
Propiedades
IUPAC Name |
4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-14(6-7-15(18)19)16-10-8-13(9-11-16)12-4-2-1-3-5-12/h1-5,8H,6-7,9-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOFDKMYONHKRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N'-[1,4-piperazinediylbis(methylene)]diacetamide](/img/structure/B5664159.png)


![3-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1-methyl-1H-indole](/img/structure/B5664179.png)
![3-[3-(4-morpholinyl)-3-oxopropyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5664180.png)

![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5664185.png)
![7-fluoro-3-methyl-N-[2-(2-pyrazinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5664199.png)
![2-isobutyl-8-[(methylamino)(phenyl)acetyl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5664207.png)

![5-{[(1S*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2-pyridinamine](/img/structure/B5664220.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-1-(methoxyacetyl)-4-piperidinecarboxamide](/img/structure/B5664227.png)

